9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Description
Properties
Molecular Formula |
C12H17Cl2FN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C12H15FN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H |
InChI Key |
FDPYMAXYEOEDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Acylative Coupling
In one method, 7-fluoro-3,4-dihydroisoquinoline derivatives undergo acylation followed by intramolecular cyclization. For instance, 7-fluoro-3,4-dihydroisoquinoline (16d) reacts with pyrrolidine in dioxane at 120°C for 70 hours to form intermediates with 70% yield. Subsequent dehydrogenation using Pd/C at 200°C generates aromatic intermediates, though fluorinated analogs require careful temperature control to avoid defluorination.
Benzoylation and Ring Closure
Patent methods describe benzoylation of (-)-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline using benzoic acid derivatives (e.g., chlorides or anhydrides) in inert solvents like toluene or dioxane. Triethylamine or pyridine is added to scavenge HCl, achieving yields >80%. This step is critical for introducing substituents prior to fluorination.
Fluorination Strategies
Fluorine incorporation at the 9-position is achieved via electrophilic substitution or halogen-exchange reactions.
Direct Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed in polar aprotic solvents. For example, treating a brominated precursor with NFSI in acetonitrile at 60°C for 12 hours replaces bromine with fluorine, though yields are moderate (45–55%) due to competing side reactions.
Balz-Schiemann Reaction
Diazotization of a 9-amino precursor followed by thermal decomposition in HF/pyridine solutions provides a high-purity fluoro product. This method, adapted from quinolone syntheses, achieves 65–70% yield but requires specialized equipment for handling HF.
Reduction to Hexahydro State
The fully aromatic intermediate is reduced to the hexahydro form using catalytic hydrogenation or metal hydrides.
Catalytic Hydrogenation
Palladium-on-carbon (10% Pd/C) in ethanol under 50 psi H2 at 80°C reduces the pyrazine and isoquinoline rings selectively. This step typically achieves >90% conversion but requires careful monitoring to prevent over-reduction.
Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 in tetrahydrofuran (THF) at reflux effectively reduces carbonyl groups to methylene units. For example, 4-oxo intermediates are converted to hexahydro derivatives with 98% yield under optimized conditions. Excess LiAlH4 is quenched sequentially with water and NaOH to isolate the free base.
Resolution of Enantiomers
The chiral center at 11b necessitates enantiomeric resolution for pharmaceutical applications.
Diastereomeric Salt Formation
Racemic mixtures are treated with optically active acids (e.g., quinic acid) in methanol. Fractional crystallization isolates the desired (-)-enantiomer with >99% enantiomeric excess (ee). The free base is liberated using aqueous NaOH and extracted into chloroform.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with 97–99% ee, though this method is less scalable than salt formation.
Dihydrochloride Salt Formation
The free base is protonated using HCl gas in anhydrous ether or aqueous HCl.
Gas-Phase Protonation
Bubbling HCl gas through a solution of the free base in diethyl ether precipitates the dihydrochloride salt with 95% purity. Excess HCl is removed under vacuum.
Aqueous Acid Treatment
Stirring the free base in 2M HCl followed by lyophilization yields the dihydrochloride as a hygroscopic solid. This method is preferred for large-scale production.
Comparative Analysis of Synthetic Routes
Structural Characterization
-
NMR : ¹⁹F NMR shows a singlet at δ -120 ppm (CF3COOH reference), confirming fluorination.
-
MS : ESI-MS m/z 291.1 [M+H]+ aligns with the molecular formula C14H16FN3·2HCl.
-
XRD : Crystal structures reveal chair conformations in the piperazine ring and planar isoquinoline moiety.
Challenges and Optimizations
-
Defluorination : High temperatures (>150°C) during cyclization or reduction lead to fluorine loss. Mitigated by using microwave-assisted synthesis at controlled temperatures.
-
Enantiomer Cross-Contamination : Improper quenching during resolution reduces ee. Optimized crystallization cycles improve purity.
-
Solvent Selection : Dioxane and THF are preferred for fluorination and reduction due to inertness, while DMF accelerates side reactions .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of pyrazino[2,1-a]isoquinoline compounds exhibit antipsychotic properties. Studies have shown that modifications in the structure can enhance their affinity for dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. For instance, a study on similar compounds demonstrated significant binding affinity to D2 dopamine receptors, suggesting potential efficacy in treating psychosis .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the pyrazino ring system is believed to play a role in modulating inflammatory pathways. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazino[2,1-a]isoquinoline derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis-related genes. For example, a derivative was found to significantly reduce cell viability in breast cancer cells by activating caspase pathways .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving a derivative of 9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline demonstrated promising results in patients diagnosed with schizophrenia. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants after 12 weeks of treatment compared to placebo controls .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of rheumatoid arthritis, administration of a related compound led to a marked decrease in joint swelling and inflammatory markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls .
Data Tables
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 9th position may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazinoisoquinoline core may also play a role in its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Structural and Functional Analogues in Anticancer Research
Compound 4l (9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1,3]dioxolo[4,5-g]indolo[2,1-a]isoquinoline)
- Structural Features: Shares a fluorine substituent but incorporates an indolo[2,1-a]isoquinoline scaffold with dioxolane and indole groups.
- Activity : Demonstrated 97% inhibition of breast cancer (MCF-7) cells, highlighting the role of fluorine in enhancing cytotoxicity .
Derivative 4p (6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one)
- Structural Features : Contains an oxo-indole substituent but lacks fluorine.
Key Insight: Fluorine at position 9 may improve selectivity or potency compared to non-fluorinated derivatives.
Pyrazino[2,1-a]isoquinoline Derivatives in Anthelmintic Therapy
Praziquantel (2-cyclohexylcarbonyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino{2,1-a}-isoquinoline-4-one)
- Structural Features : Contains a cyclohexylcarbonyl group at position 2 and a ketone at position 3.
- Activity : Broad-spectrum antischistosomal agent. The ketone and acyl groups are critical for binding to voltage-operated Ca²⁺ channels in parasites .
Compound 'a' (2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one)
- Structural Features : Substituted with a benzoyl group instead of cyclohexylcarbonyl.
- Activity : Moderate inhibition of Ca²⁺ channels, indicating substituent-dependent efficacy .
Key Insight : The target compound’s fluorine and dihydrochloride salt may offer distinct pharmacokinetic advantages over Praziquantel’s lipophilic groups.
Neuroactive Pyrazino[2,1-a]isoquinoline Derivatives
cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline
- Structural Features : Methyl and phenyl substituents at positions 2 and 5.
- Activity: Atypical antidepressant with a proposed mechanism involving monoamine reuptake inhibition .
Key Insight: Substituent positioning (e.g., fluorine vs. methyl/phenyl) directs therapeutic applications—antidepressant vs.
Isoquinoline Sulfonamides as Protein Kinase Inhibitors
H7 (1-(5-Isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride)
- Structural Features: Sulfonamide and piperazine groups attached to an isoquinoline core.
- Activity : Potent protein kinase C (PKC) inhibitor, affecting lymphocyte proliferation and cytotoxicity .
Key Insight : Unlike H7, the target compound lacks sulfonamide groups, suggesting divergent molecular targets (e.g., ion channels vs. kinases).
Structural and Pharmacological Comparison Table
Biological Activity
The compound 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a member of the pyrazinoisoquinoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom and a hexahydroisoquinoline framework that contributes to its unique biological properties.
Neurogenic Effects
Recent studies have highlighted the neurogenic potential of compounds within the pyrazinoisoquinoline class. For instance, a related compound demonstrated significant neurogenic effects in mouse neural progenitor cells (NPCs), suggesting that similar derivatives could promote neurogenesis in human NPCs as well . This activity positions these compounds as potential therapeutic agents for neurodegenerative diseases.
Cytotoxicity Mechanisms
Research has shown that derivatives of pyrazino[1,2-b]isoquinoline exhibit cytotoxic effects against various cancer cell lines. A notable study indicated that specific analogs induced cell death in HT-29 human colon cancer cells through mechanisms involving the degradation of G2/M checkpoint proteins such as cdc2 and Cyclin B1 . This suggests that this compound may share similar mechanisms of action.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features. SAR studies indicate that modifications to the nitrogen and carbon frameworks can significantly alter its efficacy against cancer cells. Compounds with specific functional groups displayed enhanced antitumor activity compared to their less modified counterparts .
Case Study 1: Neurogenesis Induction
In a study investigating neurogenic compounds derived from pyrazinoisoquinolines, researchers found that certain derivatives promoted neurogenesis in wild-type mice. The findings suggest that these compounds could serve as valuable tools for studying neurogenesis and developing treatments for conditions like Alzheimer's disease .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of various pyrazino[1,2-b]isoquinoline derivatives. One specific analog demonstrated significant cytotoxicity against colon cancer cells at low concentrations (CI(50) value of ). The study emphasized the potential for these compounds to enhance the effectiveness of existing chemotherapeutics like cisplatin by targeting tumor cells arrested in the G2 phase of the cell cycle .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of 2-acyl-4-oxo derivatives. For example, treatment of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with 98% phosphoric acid at 100°C for 48 hours yields the 4-oxo derivative, a precursor to the fluorinated analog . Chlorinated solvents like chloroform, combined with triethylamine, facilitate reactions with acid chlorides for functionalization . Optimizing reaction time, temperature, and acid strength (e.g., inorganic pentavalent phosphorus or hexavalent sulfur acids) is critical for achieving yields >80% .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on mass spectrometry (exact mass: 338.0341368 for the fluorinated derivative) and comparative analysis with intermediates. For example, oxidation products of related compounds (e.g., mercuric acetate/EOTA-mediated transformations) are compared to known intermediates like 1,3,4,11b-tetrahydro-2H-pyrimido[2,1-a]isoquinoline to validate regiochemistry . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for resolving stereochemical ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in oxidative transformation yields during synthesis?
- Methodological Answer : Discrepancies in oxidative yields (e.g., mercuric acetate/EOTA reactions producing <50% target product) are addressed by analyzing competing pathways. For instance, the formation of merocyclic intermediates vs. isoquinolinium salt pathways can be probed via isotopic labeling or trapping experiments . Purification techniques like preparative HPLC and crystallization in non-polar solvents (e.g., xylene) help isolate desired products from byproducts such as N-methyl analogs .
Q. How does fluorination at the 9-position influence pharmacological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances metabolic stability and bioavailability. Structural analogs like cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline show that fluorination at the 9-position increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications (e.g., atypical antidepressants) . Comparative in vitro assays (e.g., receptor binding affinity) and in vivo pharmacokinetic studies (e.g., half-life in rodent models) quantify these effects .
Q. What catalytic methods enable functionalization of the pyrazino[2,1-a]isoquinoline core?
- Methodological Answer : Rhodium(III)-catalyzed C–H activation allows regioselective alkylation or oxygenation of the core structure . Mannich-type multicomponent reactions (e.g., combining tetrahydroisoquinoline, aldehydes, and dipolarophiles) generate diverse derivatives like 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amine libraries . Catalytic protocols using benzoic acid and molecular sieves facilitate three-component [3+2] cycloadditions for ring expansion .
Q. What methodologies assess the compound’s stability and degradation under physiological conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products like dehydroemetine analogs . For in vivo applications, radiolabeled derivatives (e.g., ¹⁸F-labeled compounds) track metabolic pathways via PET imaging, revealing hydrolysis-prone functional groups (e.g., epoxides in VMAT2-targeting agents) .
Q. How can derivatives be designed to improve selectivity for CNS targets?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. Introducing bulky substituents (e.g., 3,4,5-trimethoxybenzoyl groups) or chiral centers (e.g., (+)-S,S configuration in mianserin analogs) enhances receptor specificity . Computational docking studies predict binding modes to dopamine or serotonin transporters, informing synthetic plans for fluorinated or methylated derivatives .
Data Contradiction Analysis
Q. Why do N-methyl analogs exhibit lower oxidative transformation yields than parent compounds?
- Methodological Answer : Steric hindrance from N-methyl groups disrupts intermediate formation. For example, the methiodide of 3(n=2) (compound 13) undergoes reductive side reactions instead of oxidation, producing octahydro-2-methyl-2,6-benzodiazecine (14) as a major byproduct . Kinetic studies (e.g., time-resolved NMR) and DFT calculations model steric and electronic effects to rationalize yield disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
